[3H]meclinertant
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]meclinertant involves several steps, starting with the preparation of the core structure, which includes a quinoline and pyrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
[3H]meclinertant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce pyrazole derivatives .
Scientific Research Applications
[3H]meclinertant has a wide range of scientific research applications, including:
Chemistry: Used to study the interaction between neurotensin and other neurotransmitters.
Biology: Investigates the role of neurotensin in various biological processes.
Medicine: Explores potential therapeutic applications for conditions such as anxiety, addiction, and memory impairment.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
[3H]meclinertant exerts its effects by selectively binding to the neurotensin receptor NTS 1. This binding inhibits the receptor’s activity, thereby modulating the interaction between neurotensin and other neurotransmitters. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
SR 142948: Another non-peptide antagonist of the neurotensin receptor.
Levocabastine: A selective antagonist with activity on the levocabastine-sensitive binding sites
Uniqueness
[3H]meclinertant is unique due to its high selectivity and potency as a non-peptide antagonist at the neurotensin receptor NTS 1. Unlike other similar compounds, it does not exhibit partial agonist properties, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C32H31ClN4O5 |
---|---|
Molecular Weight |
599.1 g/mol |
IUPAC Name |
2-[[5-[2,6-bis(tritritiomethoxy)phenyl]-1-(7-chloroquinolin-4-yl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)/i1T3,2T3 |
InChI Key |
DYLJVOXRWLXDIG-VQBNBCTGSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])OC1=C(C(=CC=C1)OC([3H])([3H])[3H])C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O |
Origin of Product |
United States |
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